Cas no 2229532-34-5 (tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate)

Tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-methylpropyl)carbamate is a specialized carbamate-protected amine derivative featuring a bicyclic pinane-like scaffold. The tert-butyloxycarbonyl (Boc) group provides robust protection for the primary amine, enabling selective deprotection under mild acidic conditions. The rigid bicyclic structure enhances stereochemical control in synthetic applications, while the adjacent methyl groups contribute to steric hindrance, influencing reactivity and selectivity. This compound is particularly valuable in peptide synthesis, medicinal chemistry, and chiral auxiliary applications due to its well-defined stereochemistry and stability under various reaction conditions. Its structural complexity makes it a versatile intermediate for constructing pharmacologically relevant frameworks.
tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate structure
2229532-34-5 structure
Product Name:tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate
CAS No:2229532-34-5
MF:C18H34N2O2
MW:310.474765300751
CID:6270175
PubChem ID:165709517
Update Time:2025-05-19

tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate
    • 2229532-34-5
    • EN300-1888310
    • tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo[3.1.1]heptan-2-yl}-2-methylpropyl)carbamate
    • Inchi: 1S/C18H34N2O2/c1-16(2,3)22-15(21)20-11-18(6,10-19)13-8-7-12-9-14(13)17(12,4)5/h12-14H,7-11,19H2,1-6H3,(H,20,21)
    • InChI Key: XAALNKWXCXOREH-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NCC(C)(CN)C1CCC2CC1C2(C)C)=O

Computed Properties

  • Exact Mass: 310.262028332g/mol
  • Monoisotopic Mass: 310.262028332g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate Pricemore >>

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Additional information on tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate

tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate: A Comprehensive Overview

The compound tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate, with the CAS number NO2229532-34-5, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a bicyclic framework and a carbamate functional group, making it a versatile molecule with potential applications in drug development and materials science.

The core structure of this compound features a bicyclo[3.1.1]heptane system, which is a type of bicyclic hydrocarbon known for its stability and rigidity. The presence of two methyl groups at the 6,6 positions further enhances the steric bulk of this bicyclic system, contributing to its unique chemical properties. The amino group attached to the bicyclic framework introduces additional functionality, enabling this compound to participate in various chemical reactions, including nucleophilic substitutions and amide bond formations.

Recent studies have highlighted the potential of this compound as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its use in the development of novel antibiotics and antiviral agents. The carbamate group in the molecule plays a crucial role in these applications, as it can act as a bioisostere for other functional groups, such as esters or amides, thereby modulating the pharmacokinetic properties of the resulting compounds.

In addition to its role in drug discovery, this compound has also been investigated for its potential in materials science. The rigid bicyclic structure and the carbamate group make it an attractive candidate for use in polymer synthesis and as a precursor for advanced materials with tailored mechanical properties. Recent advancements in polymer chemistry have demonstrated that derivatives of this compound can be used to create high-performance polymers with enhanced thermal stability and mechanical strength.

The synthesis of tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate involves a multi-step process that combines principles from organic synthesis and stereochemistry. Key steps include the formation of the bicyclic system through ring-closing metathesis or other cyclization techniques, followed by functionalization with the amino and carbamate groups. The stereochemical outcome of these reactions is critical, as it determines the biological activity and physical properties of the final product.

From an environmental perspective, this compound has been studied for its biodegradability and ecological impact. Initial findings suggest that under certain conditions, it can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and to develop strategies for minimizing its ecological footprint.

In conclusion, tert-butyl N-(3-amino-2-{6,6-dimethylbicyclo3.1.1heptan-2-yl}-2-methylpropyl)carbamate is a multifaceted compound with promising applications across various scientific disciplines. Its unique structure and functional groups make it an invaluable tool in both academic research and industrial applications. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and materials science.

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